![molecular formula C5H6ClN3 B3024603 6-Chloro-4-methylpyridazin-3-amine CAS No. 64068-00-4](/img/structure/B3024603.png)
6-Chloro-4-methylpyridazin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methylpyridazin-3-amine is represented by the linear formula C5H6ClN3 . The InChI Code for this compound is 1S/C5H6ClN3/c1-3-2-4 (6)8-9-5 (3)7/h2H,1H3, (H2,7,9) .Chemical Reactions Analysis
6-Chloro-4-methylpyridazin-3-amine is a reagent used in organic synthesis transformations . The specific chemical reactions that this compound undergoes are not mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a pale yellow crystalline solid. It has a molecular weight of 143.58 g/mol . The compound is soluble in water, methanol, and ethanol.Scientific Research Applications
Chemical Synthesis and Intermediate Applications
6-Chloro-4-methylpyridazin-3-amine serves as a crucial intermediate in various chemical syntheses. For instance, Klinge et al. (2010) demonstrated its utility in producing 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine through the treatment with potassium amide in liquid ammonia, highlighting its role in synthesizing pyridazine derivatives (Klinge, Plas, & Koudijs, 2010). Similarly, Johansson (2006) utilized it in palladium-catalyzed amination reactions for preparing amine-containing ruthenium(II) complexes, further indicating its significance in complex metal-ligand synthesis (Johansson, 2006).
Pharmaceutical and Pesticide Intermediates
Research by Yang Shao-juan (2012) and Ju Xiu-lian (2011) emphasizes the role of 6-Chloro-4-methylpyridazin-3-amine in the synthesis of pharmaceutical and pesticide intermediates. Shao-juan's work involves synthesizing 3-chloro-4-methylpyridazine, a key intermediate in producing pesticides and antiviral drugs (Shao-juan, 2012). Xiu-lian's research presents new synthetic routes for 6-methoxypyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine, showcasing its potential in synthesizing novel chemical entities (Ju Xiu-lian, 2011).
Catalysis and Electrochemical Applications
Sengmany et al. (2007) investigated the use of 6-Chloro-4-methylpyridazin-3-amine in nickel-catalyzed electrochemical cross-coupling reactions for preparing functionalized aryl- and heteroarylpyridazines. This highlights its role in electrochemical synthesis and catalysis (Sengmany et al., 2007).
Anticancer Research
A study by Y. Won and M. Park (2010) on new 3-allylthio-6-(mono or disubstituted) aminopyridazines, synthesized by reacting 3-allylthio-6-chloropyridazine with various amines, revealed promising anticancer activities. This underscores the potential of 6-Chloro-4-methylpyridazin-3-amine derivatives in cancer treatment research (Won & Park, 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-4-methylpyridazin-3-amine are currently unknown . As research progresses, we may gain more insight into the pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of 6-Chloro-4-methylpyridazin-3-amine’s action are currently unknown
properties
IUPAC Name |
6-chloro-4-methylpyridazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAHCMOZFNSMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493524 | |
Record name | 6-Chloro-4-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridazin-3-amine | |
CAS RN |
64068-00-4 | |
Record name | 6-Chloro-4-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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